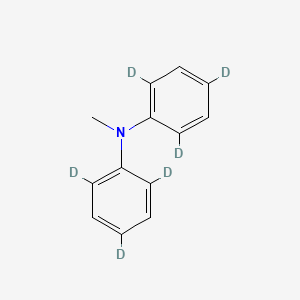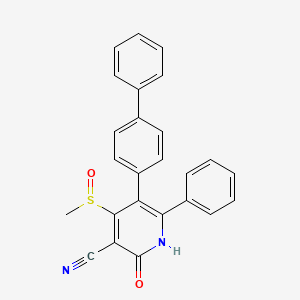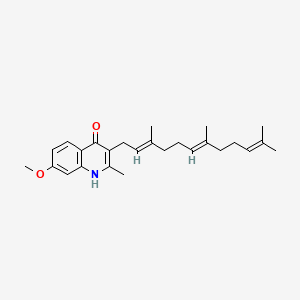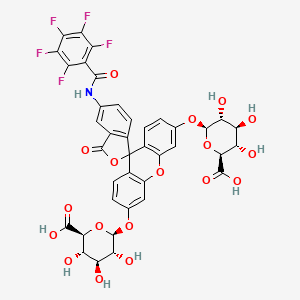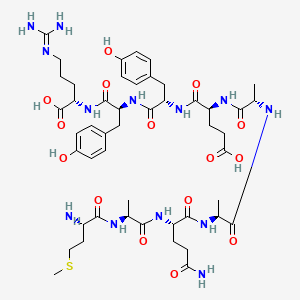
Maqaaeyyr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maqaaeyyr: is an antioxidant peptide derived from the pancreatin hydrolysate of C-phycocyanin. It exhibits potent scavenging activities against DPPH and ABTS radicals and provides protection to zebrafish larvae against oxidative damage induced by hydrogen peroxide (H₂O₂) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Maqaaeyyr is isolated from the pancreatin hydrolysate of C-phycocyanin. The hydrolysis process involves the enzymatic breakdown of C-phycocyanin using pancreatin, which results in the formation of this compound .
Industrial Production Methods: : The industrial production of this compound involves large-scale enzymatic hydrolysis of C-phycocyanin, followed by purification processes to isolate the peptide. The hydrolysis is typically carried out under controlled conditions to ensure the optimal yield and activity of the peptide .
Análisis De Reacciones Químicas
Types of Reactions: : Maqaaeyyr primarily undergoes antioxidant reactions, where it scavenges free radicals such as DPPH and ABTS radicals .
Common Reagents and Conditions: : The common reagents used in these reactions include DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The reactions are typically carried out under standard laboratory conditions .
Major Products Formed: : The major products formed from these reactions are the reduced forms of the radicals, indicating the antioxidant activity of this compound .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, Maqaaeyyr is used as a model antioxidant peptide to study the mechanisms of radical scavenging and antioxidant activity .
Biology: : In biological research, this compound is used to study oxidative stress and its effects on living organisms. It has been shown to protect zebrafish larvae from oxidative damage induced by hydrogen peroxide .
Medicine: : In medical research, this compound is being investigated for its potential therapeutic applications in diseases related to oxidative stress, such as neurodegenerative diseases and cardiovascular diseases .
Industry: : In the industry, this compound is used as an antioxidant additive in various products to enhance their stability and shelf life .
Mecanismo De Acción
Maqaaeyyr exerts its effects through its potent antioxidant activity. It scavenges free radicals such as DPPH and ABTS radicals, thereby preventing oxidative damage. The molecular targets of this compound include reactive oxygen species (ROS) and other free radicals. The pathways involved in its mechanism of action include the activation of the Nrf2 signaling pathway, which regulates the expression of antioxidant proteins .
Comparación Con Compuestos Similares
Similar Compounds: : Similar antioxidant peptides include glutathione, superoxide dismutase (SOD), and catalase. These compounds also exhibit antioxidant activity and protect against oxidative damage .
Uniqueness: : Maqaaeyyr is unique in its origin, being derived from the pancreatin hydrolysate of C-phycocyanin. It also exhibits a high degree of specificity and potency in scavenging DPPH and ABTS radicals compared to other antioxidant peptides .
Propiedades
Fórmula molecular |
C48H71N13O15S |
|---|---|
Peso molecular |
1102.2 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C48H71N13O15S/c1-24(56-43(71)32(15-17-37(50)64)57-41(69)26(3)55-42(70)31(49)19-21-77-4)39(67)54-25(2)40(68)58-33(16-18-38(65)66)44(72)60-36(23-28-9-13-30(63)14-10-28)46(74)61-35(22-27-7-11-29(62)12-8-27)45(73)59-34(47(75)76)6-5-20-53-48(51)52/h7-14,24-26,31-36,62-63H,5-6,15-23,49H2,1-4H3,(H2,50,64)(H,54,67)(H,55,70)(H,56,71)(H,57,69)(H,58,68)(H,59,73)(H,60,72)(H,61,74)(H,65,66)(H,75,76)(H4,51,52,53)/t24-,25-,26-,31-,32-,33-,34-,35-,36-/m0/s1 |
Clave InChI |
MLESBMAJKXGVBA-SWJYFQHCSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |
SMILES canónico |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)
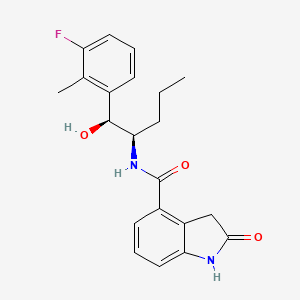
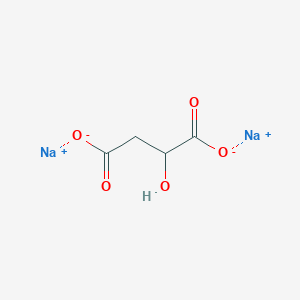

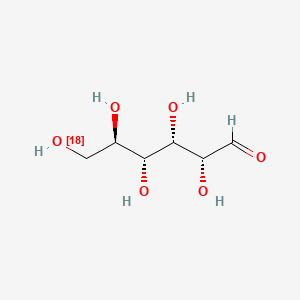

![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
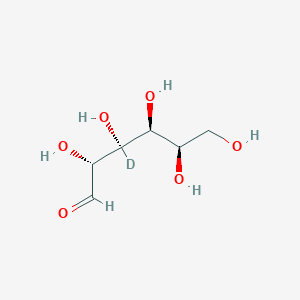
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
